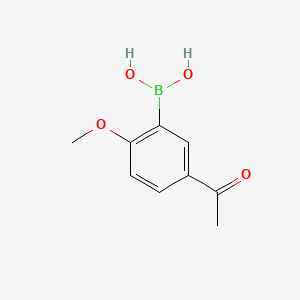

5-Acetyl-2-methoxyphenylboronic acid

説明

Overview of Arylboronic Acid Functionality and Reactivity

The reactivity of an arylboronic acid is dominated by the chemistry of the carbon-boron bond and the Lewis acidic nature of the boron atom. The boron atom in boronic acids possesses an empty p-orbital, making it a mild Lewis acid capable of interacting with nucleophiles. This feature is central to their most famous application, the Suzuki-Miyaura cross-coupling reaction, where the organic group is transferred from boron to a palladium catalyst in a key step called transmetalation. nih.gov

The reactivity of a specific compound like 5-Acetyl-2-methoxyphenylboronic acid is modulated by the substituents on the aromatic ring. The ortho-methoxy group (-OCH₃) is an electron-donating group, while the para-acetyl group (-COCH₃) is an electron-withdrawing group. This substitution pattern can influence the compound's electronic properties and its performance in catalytic reactions. For instance, electron-withdrawing groups can impact the efficiency of Suzuki-Miyaura couplings. researchgate.net Furthermore, arylboronic acids can serve as catalysts themselves, promoting reactions such as dehydrative condensations to form amides and esters. nih.govacs.orgrsc.org

Historical Context and Evolution of Organoboron Chemistry

The field of organoboron chemistry dates back to 1860, when Edward Frankland reported the first synthesis of a boronic acid. nih.gov However, the field remained relatively niche until the mid-20th century. The pioneering work of Herbert C. Brown in the 1950s and 1960s on hydroboration reactions revolutionized organic synthesis and earned him the Nobel Prize in Chemistry in 1979. thieme.de This laid the groundwork for further discoveries.

A subsequent landmark development was the invention of the palladium-catalyzed cross-coupling reaction using organoboron compounds, developed by Akira Suzuki and his colleagues. The Suzuki-Miyaura reaction has become one of the most powerful and widely used methods for forming carbon-carbon bonds. researchgate.net The immense utility of this reaction in synthesizing complex molecules, including pharmaceuticals and advanced materials, was recognized with the 2010 Nobel Prize in Chemistry, awarded jointly to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.

Fundamental Role of Boronic Acids as Synthetic Intermediates and Building Blocks

Boronic acids are cornerstones of modern organic synthesis, primarily serving as versatile building blocks. nih.govnumberanalytics.com Their stability to air and moisture, ease of handling, and generally low toxicity make them preferable to many other organometallic reagents. They are key intermediates in a variety of cross-coupling reactions for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

The most prominent of these is the Suzuki-Miyaura reaction, which couples a boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com Compounds like This compound are specifically designed and made commercially available for this purpose. calpaclab.comchemenu.com They allow chemists to precisely install the "5-acetyl-2-methoxyphenyl" fragment into a larger target molecule. This modular approach is fundamental to the synthesis of natural products, agrochemicals, and active pharmaceutical ingredients (APIs). chemimpex.comuwindsor.ca Other important reactions utilizing boronic acids include the Chan-Lam coupling (for C-N and C-O bond formation) and the Liebeskind-Srogl coupling.

Unique Physicochemical and Electronic Characteristics of Boronic Acids

Boronic acids possess a unique set of properties that underpin their utility. They are typically crystalline solids with high melting points and are often stable in air and water. innospk.com A key characteristic is their Lewis acidity, which allows them to form reversible covalent complexes with diols, amino acids, and other Lewis bases. nih.gov

The acidity of a boronic acid, measured by its pKa value, is influenced by the substituents on the aryl ring; electron-withdrawing groups generally decrease the pKa, making the compound more acidic. nih.gov In the solid state or under anhydrous conditions, boronic acids can dehydrate to form cyclic trimers known as boroxines. chemimpex.com This process is typically reversible upon the addition of water.

Table 1: Physicochemical Properties of this compound Press the "Toggle Details" button to see more information.

| Property | Value | Details |

|---|---|---|

| Molecular Formula | C₉H₁₁BO₄ | |

| Molecular Weight | 193.99 g/mol | |

| CAS Number | 1215281-20-1 | |

| Appearance | Solid | |

| Classification | Arylboronic Acid; Organic Building Block | This compound is categorized as a building block for organic synthesis, particularly for creating complex molecules through cross-coupling reactions. Some suppliers also list it as a "Protein Degrader Building Block," indicating its intended use in the synthesis of molecules for targeted protein degradation, a modern therapeutic strategy. calpaclab.com |

Boronic Acids as Bioisosteres in Molecular Design

In medicinal chemistry, a bioisostere is a chemical substituent that can replace another group in a drug molecule without significantly altering its biological activity. The boronic acid group is considered a bioisostere of the carboxylic acid group. nih.gov This is because, at physiological pH, the trigonal planar boronic acid can accept a hydroxide (B78521) ion to form a tetrahedral boronate anion, which mimics the geometry and charge of a carboxylate group.

This bioisosteric relationship has been exploited in the design of enzyme inhibitors. The boron atom can form a stable, yet reversible, covalent bond with a catalytic serine or threonine residue in an enzyme's active site, leading to potent inhibition. The first-in-class anticancer drug bortezomib (Velcade®) functions through this mechanism, targeting the proteasome. nih.gov Building blocks like This compound are used to synthesize larger, more complex molecules that may incorporate this boronic acid functionality for therapeutic purposes, such as in the development of PROTACs (PROteolysis TArgeting Chimeras) or other targeted protein degraders. calpaclab.com

Current Research Landscape and Emerging Applications of Arylboronic Acids

While their role in cross-coupling is well-established, the applications for arylboronic acids continue to expand. Recent research has highlighted their utility in several emerging areas: thieme.deresearchgate.net

Catalysis: Arylboronic acids themselves are now used as mild, metal-free catalysts for a range of organic transformations, including dehydrations, alkylations, and amide bond formations. acs.orgacs.orgnih.gov

Materials Science: The ability of boronic acids to form reversible covalent bonds with diols is being harnessed to create "smart" materials. These include self-healing hydrogels, stimuli-responsive polymers, and covalent organic frameworks (COFs). nih.gov

Sensing and Diagnostics: Boronic acid-functionalized molecules are used to develop sensors for carbohydrates and glycoproteins, as they can selectively bind to the diol units present in sugars. This has applications in monitoring glucose levels for diabetes management.

Medicinal Chemistry: Beyond bortezomib, several other boron-containing drugs have been approved, including the antifungal tavaborole and the anti-inflammatory crisaborole . nih.gov The field continues to be an active area of drug discovery, with numerous boronic acid derivatives in clinical and preclinical studies. researchgate.net

Reagents such as This compound are crucial components that enable chemists to construct novel molecules for investigation across all of these advanced application areas. chemimpex.com

Structure

2D Structure

特性

IUPAC Name |

(5-acetyl-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-6(11)7-3-4-9(14-2)8(5-7)10(12)13/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNANZDYRDLEHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655126 | |

| Record name | (5-Acetyl-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215281-20-1 | |

| Record name | (5-Acetyl-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 5 Acetyl 2 Methoxyphenylboronic Acid and Structural Analogues

Direct Synthetic Routes to 5-Acetyl-2-methoxyphenylboronic Acid

Direct synthetic routes aim to construct the target molecule from readily available precursors through a sequence of highly controlled functionalization reactions.

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution used to install acyl groups onto an aromatic ring. In the context of synthesizing this compound, one might envision a strategy starting from 2-methoxyphenylboronic acid or its protected ester form. The reaction involves treating the aromatic substrate with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

However, this approach presents significant regioselectivity challenges. The starting material, 2-methoxyphenylboronic acid, possesses two directing groups:

Methoxy (B1213986) group (-OCH₃): An activating, ortho, para-directing group.

Boronic acid group (-B(OH)₂): A deactivating, meta-directing group.

The powerful ortho, para-directing influence of the methoxy group would likely direct the incoming acetyl group to the C4 or C6 position. The deactivating nature of the boronic acid would further complicate the reaction, potentially requiring harsh conditions that could lead to side reactions, including protodeboronation (loss of the boronic acid group). Achieving the desired 5-acetyl substitution pattern via this method would be difficult and likely result in a mixture of isomers, necessitating complex purification.

| Synthetic Strategy | Starting Material | Key Reagents | Advantages | Disadvantages |

| Friedel-Crafts Acylation | 2-Methoxyphenylboronic acid (or ester) | Acetyl Chloride, AlCl₃ | Well-established reaction | Poor regioselectivity, potential for protodeboronation, formation of isomeric mixtures |

| Directed Ortho-Metalation | 3-Methoxyacetophenone (protected) | Organolithium reagent, Boron electrophile | High regioselectivity, controlled functionalization | Requires protection of the acetyl group, sensitive to air and moisture |

A more regioselective and modern approach is the Directed ortho-Metalation (DoM) strategy. researchgate.netnih.gov This method utilizes a directing metalation group (DMG) already present on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. organic-chemistry.orgbaranlab.org For the synthesis of this compound, the synthetic design would start from an acetophenone (B1666503) derivative where the methoxy group serves as the DMG. The logical starting material is 3-methoxyacetophenone. The methoxy group is a moderately effective DMG that can direct lithiation to the C2 position. organic-chemistry.org

The core of the DoM strategy is the deprotonation of the aromatic C-H bond ortho to the directing group. baranlab.org This is achieved using potent organolithium bases such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), or tert-butyllithium (B1211817) (t-BuLi). baranlab.org These reagents are highly basic and can deprotonate even weakly acidic C-H bonds when directed by a coordinating Lewis basic group like a methoxy ether. baranlab.orguwindsor.ca The reaction is typically conducted in aprotic ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions. uwindsor.ca Additives like tetramethylethylenediamine (TMEDA) are often used to break up organolithium aggregates and increase the basicity and reactivity of the reagent. baranlab.org In this specific synthesis, the methoxy group on 3-methoxyacetophenone directs the organolithium reagent to deprotonate the C2 position, generating a highly reactive aryllithium intermediate.

| Organolithium Reagent | Relative Basicity | Common Applications |

| n-Butyllithium (n-BuLi) | Standard | General purpose deprotonation, initiation of polymerization |

| sec-Butyllithium (s-BuLi) | Higher | Deprotonation of less acidic protons |

| tert-Butyllithium (t-BuLi) | Highest | Deprotonation of very weak acids, sterically hindered sites |

| Lithium diisopropylamide (LDA) | High (non-nucleophilic) | Kinetic enolate formation |

Once the aryllithium intermediate is formed in situ, it is "quenched" by adding a boron electrophile. organic-chemistry.org Trialkyl borates, such as trimethyl borate (B1201080) (B(OMe)₃) or triisopropyl borate (B(OiPr)₃), are common choices. google.com The nucleophilic aryllithium attacks the electrophilic boron atom, displacing one of the alkoxy groups to form a boronic ester. The reaction mixture is then subjected to an acidic work-up, typically with dilute aqueous acid (e.g., HCl or H₂SO₄). google.com This hydrolysis step serves two purposes: it protonates any remaining organolithium species and cleaves the boronic ester to yield the final this compound. wikipedia.org

A critical consideration in the Directed ortho-Metalation route is the presence of the acetyl group. The carbonyl carbon of the acetyl group is highly electrophilic and would be readily attacked by the strongly nucleophilic organolithium reagent, leading to undesired side products instead of the intended ortho-lithiation. wikipedia.org Therefore, the ketone functionality must be temporarily masked with a protecting group before the lithiation step. wikipedia.orgjocpr.com

A common strategy is to convert the ketone into a non-electrophilic acetal (B89532) or ketal. wikipedia.org For example, reacting the starting material, 3-methoxyacetophenone, with ethylene (B1197577) glycol in the presence of an acid catalyst forms a cyclic ketal. This group is stable under the strongly basic conditions of the DoM reaction. After the borylation and initial work-up, the protecting group is removed (deprotection) by hydrolysis with aqueous acid to regenerate the acetyl group. wikipedia.org

Furthermore, the boronic acid functional group itself can be sensitive and prone to degradation or formation of trimeric anhydrides (boroxines). chem-station.com To enhance stability for purification or subsequent reactions, it is often converted into a more robust boronate ester, such as a pinacol (B44631) ester or an N-methyliminodiacetic acid (MIDA) ester. chem-station.comreddit.com These esters are generally more stable to chromatography and a wider range of reaction conditions. chem-station.com

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |

| Ketone (Acetyl) | Ethylene Ketal | Ethylene glycol, acid catalyst (e.g., TsOH) | Aqueous acid (e.g., HCl) |

| Boronic Acid | Pinacol Ester | Pinacol, azeotropic removal of water | Acidic hydrolysis with an oxidant (e.g., NaIO₄) |

| Boronic Acid | MIDA Ester | N-methyliminodiacetic acid, vigorous water removal | Mild basic hydrolysis (e.g., NaHCO₃) |

Directed Ortho-Metalation and Borylation Pathways

Convergent Synthesis Approaches for Complex Derivatives

This compound is not typically an end-product but rather a key intermediate or building block for constructing more complex molecules. Its utility shines in convergent synthesis strategies, where large, pre-functionalized fragments are joined together late in a synthetic sequence. The most prominent application for arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.orgresearchgate.netcuny.edu

In this approach, this compound (or its corresponding boronate ester) can be coupled with a variety of organic halides or triflates (Ar-X, where X = I, Br, Cl, OTf) in the presence of a palladium catalyst and a base. researchgate.net This reaction forms a new carbon-carbon bond, effectively joining the 5-acetyl-2-methoxyphenyl moiety to another aryl, heteroaryl, or vinyl group. This method allows for the rapid and efficient assembly of complex molecular architectures that would be difficult to create using more linear synthetic routes.

Exploration of Palladium-Catalyzed Borylation Techniques for Related Compounds

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent the most prevalent and versatile method for synthesizing arylboronic acids and their ester derivatives from aryl halides or triflates. acs.orgwikipedia.orgorganic-chemistry.org This methodology is renowned for its high functional group tolerance, which is critical when dealing with substituted precursors like those required for this compound. researchgate.netacsgcipr.org

The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a diboron (B99234) reagent and subsequent reductive elimination to yield the arylboronate ester and regenerate the active catalyst. acsgcipr.org The choice of palladium precursor, ligand, base, and solvent system is crucial for an efficient catalytic cycle. acsgcipr.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, can significantly improve catalytic activity, especially for less reactive aryl chlorides. nih.gov

Recent advancements have focused on developing milder and more efficient catalytic systems. For example, a palladium-catalyzed method using the underutilized reagent tetrahydroxydiboron (B82485) (B₂(OH)₄) allows for the direct synthesis of arylboronic acids from aryl chlorides, avoiding the more common and wasteful bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govupenn.edu This approach has been shown to tolerate a wide range of functional groups. upenn.edu Furthermore, iridium-catalyzed C-H borylation has emerged as a complementary strategy, offering different regioselectivity based on steric factors, which can be advantageous for creating diverse structural analogues. illinois.eduresearchgate.net

Synthetic Strategies for Acetyl- and Methoxy-Substituted Arylboronic Acid Analogues

The synthesis of arylboronic acids bearing both acetyl and methoxy substituents requires strategies that are compatible with these functional groups. The acetyl group, being electron-withdrawing, and the methoxy group, being electron-donating, can influence the reactivity of the aromatic ring and the stability of intermediates.

The Miyaura borylation remains a primary strategy, starting from a corresponding halogenated precursor like 5-bromo-2-methoxyacetophenone. organic-chemistry.org The reaction conditions must be carefully selected to avoid unwanted side reactions. For example, while palladium catalysis is effective, alternative methods like iridium-catalyzed C-H borylation can provide access to isomers that are difficult to obtain through traditional routes. illinois.edunih.gov Iridium catalysts can direct borylation to specific C-H bonds, often with regioselectivity complementary to classical electrophilic aromatic substitution. researchgate.net

Other synthetic routes include the reaction of an organometallic species, such as an aryl Grignard or organolithium reagent, with a trialkyl borate. chemicalbook.com However, the highly reactive nature of these organometallics can be incompatible with the acetyl group. nih.gov Therefore, the palladium-catalyzed approach from aryl halides is generally preferred for its superior functional group tolerance. nih.gov

Recent research has also explored the synthesis of densely substituted furyl boronates through palladium-catalyzed cyclizative borylation of allenyl ketones, showcasing novel pathways to complex boron-containing heterocycles. bohrium.com

Optimization of Reaction Conditions and Yield for Target Compound Synthesis

Optimizing reaction conditions is paramount to achieving high yields and purity in the synthesis of this compound and its analogues. Key parameters that are typically fine-tuned include the catalyst, ligand, base, solvent, and temperature.

Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is critical. While PdCl₂(dppf) was historically used, more active catalyst systems like those based on Pd(dba)₂ with bulky phosphine ligands (e.g., PCy₃, XPhos) have been shown to be more effective, especially for less reactive aryl chlorides. nih.gov A study on the borylation of aryl chlorides found that a preformed palladium catalyst with an XPhos ligand was highly efficient. nih.gov

Base and Solvent Effects: The base plays a crucial role in the catalytic cycle, and its selection can significantly impact reaction efficiency. organic-chemistry.org While potassium acetate (B1210297) (KOAc) is commonly used, studies have shown that lipophilic bases like potassium 2-ethylhexanoate (B8288628) can enable the reaction to proceed at lower temperatures (e.g., 35 °C) and with lower catalyst loadings (0.5 mol %). acs.orgorganic-chemistry.orgnih.gov This is attributed to minimizing the inhibitory effect of certain anions on the catalytic cycle. acs.orgresearchgate.net The solvent also plays a key role, with polar aprotic solvents like DMSO or dioxane being common, although greener options like ethanol (B145695) or even water are being explored. nih.govnih.gov

The following table summarizes a study on the optimization of the base for the Miyaura borylation, highlighting the impact on reaction performance.

| Parameter | Condition A | Condition B | Condition C |

| Base | K₃PO₄ | Cs₂CO₃ | KOAc |

| Solvent | Dioxane | Dioxane | Dioxane |

| Temperature (°C) | 80 | 80 | 80 |

| Yield (%) | Moderate | High | High |

| Reference | organic-chemistry.org | organic-chemistry.org | organic-chemistry.org |

A more recent study demonstrated the effectiveness of a lipophilic base at a significantly lower temperature.

| Parameter | Optimized Condition |

| Catalyst | (allyl)PdCl-XPhos complex (0.5 mol%) |

| Base | Potassium 2-ethylhexanoate |

| Solvent | Not specified |

| Temperature (°C) | 35 |

| Time (h) | < 2 |

| Reference | organic-chemistry.org |

These findings underscore that careful optimization can lead to milder, more efficient, and potentially more cost-effective synthetic routes.

Green Chemistry Perspectives in Boronic Acid Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for boronic acids. rsc.org The goal is to design processes that are more energy-efficient, reduce waste, and utilize less hazardous substances. scientificupdate.com

One key area of focus is the use of environmentally benign solvents. rsc.org Research has demonstrated the feasibility of conducting Miyaura borylations in water using micellar catalysis. nih.gov This approach allows reactions to be run at room temperature, reducing energy consumption and avoiding the use of volatile organic solvents. nih.gov Similarly, protocols using ethanol as a solvent have been developed for the ipso-hydroxylation of arylboronic acids, a common subsequent reaction. rsc.org

Another green approach is the development of more efficient and recyclable catalysts. Palladium nanoparticles have been used to catalyze the borylation of aryl halides, offering a potential route to catalyst recovery and reuse. researchgate.net Furthermore, the direct synthesis of boronic acids from aryl chlorides using tetrahydroxydiboron (B₂(OH)₄) instead of bis(pinacolato)diboron (B₂pin₂) is considered a greener alternative due to improved atom economy. nih.govupenn.edu

The development of one-pot, multi-step reactions also aligns with green chemistry principles by reducing the number of workup and purification steps, thereby minimizing solvent use and waste generation. nih.govnih.gov For instance, a one-pot, two-step borylation/Suzuki cross-coupling has been successfully demonstrated. upenn.edu These advancements are paving the way for more sustainable manufacturing of valuable chemical intermediates like this compound. numberanalytics.com

Iii. Chemical Transformations and Mechanistic Investigations of 5 Acetyl 2 Methoxyphenylboronic Acid

Cross-Coupling Reactions Utilizing 5-Acetyl-2-methoxyphenylboronic Acid

This compound serves as a versatile building block in organic synthesis, primarily through its participation in transition metal-catalyzed cross-coupling reactions. These reactions leverage the boronic acid moiety to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate using a palladium catalyst and a base. libretexts.orgyoutube.com this compound is an effective coupling partner in these reactions, providing an acetyl- and methoxy-substituted aryl motif to the target molecule. The reaction is widely employed for synthesizing biaryl compounds, conjugated dienes, and styrenes. libretexts.orgyoutube.com

The utility of the Suzuki-Miyaura reaction is significantly enhanced by its broad substrate scope and high functional group tolerance. nih.gov Catalytic systems have been developed that allow this compound to couple efficiently with a wide range of electrophilic partners. These include aryl, heteroaryl, and vinyl halides (Cl, Br, I) and pseudohalides like triflates (OTf). nih.govnih.gov

The reaction is compatible with a variety of functional groups that might be present on either coupling partner. The presence of the ketone (acetyl group) and ether (methoxy group) on this compound is well-tolerated. Modern catalyst systems demonstrate excellent tolerance for other functionalities such as esters, amides, and nitriles, which often remain intact under the reaction conditions. nih.gov This tolerance minimizes the need for protecting group strategies, streamlining synthetic routes. For instance, couplings involving heteroarylboronic acids and heteroarylmesylates have been shown to be viable, expanding the range of accessible complex molecules. nih.govnih.gov

| Coupling Partner 1 (Organoboron) | Coupling Partner 2 (Electrophile) | Tolerated Functional Groups | Typical Product Class |

|---|---|---|---|

| Arylboronic Acid | Aryl Halide (I, Br, Cl) | Ketones, Ethers, Esters, Amides | Biaryl |

| Arylboronic Acid | Aryl Triflate (OTf) | Nitriles, Aldehydes | Biaryl |

| Arylboronic Acid | Vinyl Halide | Alcohols, Amines | Styrene Derivative |

| Heteroarylboronic Acid | Heteroaryl Halide/Mesylate | Indoles, Pyridines, Furans | Heterobiaryl |

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful optimization of the catalytic system. Key components include the palladium source, the phosphine (B1218219) ligand, the base, and the solvent.

Palladium Source: Various Pd(0) and Pd(II) precatalysts are effective, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (B1210297) (Pd(OAc)₂). nih.gov

Ligands: The choice of ligand is critical for stabilizing the palladium catalyst, promoting the elementary steps of the catalytic cycle, and preventing catalyst decomposition. Bulky, electron-rich phosphine ligands, such as XPhos and RuPhos, are often optimal, particularly for coupling less reactive electrophiles like aryl chlorides. claremont.edu These ligands promote the oxidative addition step and facilitate the reductive elimination to form the final product.

Base Selection: A base is essential for the activation of the boronic acid. youtube.com It reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. nih.gov Common bases include inorganic carbonates (e.g., Cs₂CO₃, K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄). youtube.comnih.gov The choice of base can significantly impact reaction yield and rate, with cesium carbonate often being highly effective, especially in challenging couplings. nih.gov

Solvent: The reaction is typically performed in a mixture of an organic solvent (e.g., toluene, dioxane, or tetrahydrofuran (B95107) (THF)) and water. youtube.com This biphasic system helps to dissolve both the organic substrates and the inorganic base.

For ortho-substituted phenylboronic acids like this compound, the ortho-methoxy group can play a role in the reaction's selectivity through a potential metal-oxygen chelation effect in the transition state. beilstein-journals.orgnih.gov This interaction can influence the orientation of the reactants and affect the efficiency of the coupling.

| Component | Examples | Primary Function |

|---|---|---|

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | PPh₃, XPhos, RuPhos, JohnPhos | Stabilizes catalyst, promotes key reaction steps. |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄, NaOH | Activates the boronic acid to form a boronate. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Solubilizes reactants and reagents. |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps. libretexts.org

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide (or carbon-pseudohalide) bond of the electrophilic coupling partner. This step forms a square planar Pd(II) complex. The rate of this step, which is often rate-determining, typically follows the order of halide reactivity: I > OTf > Br >> Cl. libretexts.org

Transmetalation: This is the key bond-forming step where the organic group from the boron atom is transferred to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base to form an anionic boronate species (e.g., [ArB(OH)₃]⁻). This boronate is sufficiently nucleophilic to transfer its aryl group (in this case, the 5-acetyl-2-methoxyphenyl group) to the electrophilic Pd(II) complex, displacing the halide or other leaving group to form a diorganopalladium(II) intermediate. libretexts.orgnih.gov Studies on similar ortho-substituted phenylboronic acids suggest that the ortho-methoxy group may coordinate to the palladium center, facilitating this transfer. beilstein-journals.orgnih.gov

Reductive Elimination: In the final step, the two organic groups attached to the palladium(II) center couple and are eliminated from the metal as the final biaryl product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. This step typically requires the two organic groups to be in a cis orientation on the palladium complex. libretexts.orgyoutube.com

Arylboronic acids, including this compound, can be converted to the corresponding phenols through an ipso-hydroxylation reaction. Copper-catalyzed methods are considered a facile protocol for this transformation. researchgate.net The reaction involves the oxidation of the carbon-boron bond to a carbon-oxygen bond. These reactions typically employ a copper salt as the catalyst (e.g., copper(II) acetate) and an oxidant, often molecular oxygen from the air, in an aqueous medium. researchgate.net This process provides a direct synthetic route to phenols under relatively mild conditions, offering an alternative to harsher classical methods. The protocol is generally applicable to a variety of electronically diverse arylboronic acids. researchgate.net

| Component | Example Reagents/Conditions | Role in Reaction |

|---|---|---|

| Substrate | This compound | Aryl group source |

| Catalyst | Cu(OAc)₂, Copper nanoparticles | Facilitates C-O bond formation |

| Oxidant | Air (O₂), H₂O₂ | Source of the hydroxyl group |

| Solvent | Water, Aqueous mixtures | Reaction medium |

| Base | NaOH, Pyridine | May be required to promote the reaction |

Palladium-catalyzed decarboxylative couplings represent a modern strategy for forming carbon-carbon bonds, where a carboxylic acid or its derivative is used as a coupling partner, releasing CO₂ in the process. rsc.org In this context, this compound can act as the organoboron nucleophile, coupling with an electrophilic partner that undergoes decarbonylation or decarboxylation. For instance, α-oxocarboxylic acids can be coupled with arylboronic acids to form ketones. thieme-connect.de A related transformation involves the decarbonylative coupling of fluoroalkyl glutarimides with aryl boronate esters to yield fluoroalkyl-substituted arenes. nih.gov These reactions typically require a palladium catalyst and a specific ligand, such as PAd₂Bu, to favor the decarbonylative pathway over simple ketone formation. nih.gov This methodology expands the range of accessible chemical structures by utilizing readily available carboxylic acids as synthons.

| Component | Example Reagents | Function |

|---|---|---|

| Nucleophile | This compound | Source of the aryl group |

| Electrophile | Alkynyl carboxylic acids, α-Oxocarboxylic acids | Coupling partner that undergoes decarboxylation |

| Catalyst | Pd(OAc)₂, Pd(0) complexes | Catalyzes the coupling reaction |

| Ligand | PAd₂Bu, SPhos | Directs reaction pathway and stabilizes catalyst |

| Solvent | Toluene, Dioxane | Reaction medium |

Compound Index

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate |

| Tetrakis(triphenylphosphine)palladium(0) |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Triphenylphosphine |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) |

| RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) |

| JohnPhos ((2-Biphenyl)di-tert-butylphosphine) |

| PAd₂Bu (Di(1-adamantyl)-n-butylphosphine) |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) |

| Cesium carbonate |

| Potassium carbonate |

| Sodium carbonate |

| Potassium phosphate |

| Copper(II) acetate |

| Toluene |

| Dioxane |

| Tetrahydrofuran (THF) |

Cross-Coupling with Alpha-Bromocarbonyl Compounds

The palladium-catalyzed cross-coupling of organoboron compounds, particularly the Suzuki-Miyaura reaction, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While direct coupling of this compound with alpha-bromocarbonyl compounds is a plausible transformation, specific literature examples detailing this exact reaction are not prevalent. However, the general principles of such couplings are well-established.

In a typical reaction, a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the alpha-bromocarbonyl compound. Concurrently, the boronic acid is activated by a base to form a more nucleophilic boronate species. Transmetalation of the aryl group from boron to the palladium center, followed by reductive elimination, yields the desired α-aryl carbonyl product and regenerates the palladium(0) catalyst.

A related transformation involves the palladium-catalyzed coupling of α-bromocarbonyl compounds with allylic alcohols, which proceeds through a tandem olefin insertion and 1,2-aryl migration. nih.gov This highlights the versatility of palladium catalysis in forming complex carbonyl-containing structures. The reactivity of related substituted phenylboronic acids, such as 5-Bromo-2-methoxyphenylboronic acid, in Suzuki-Miyaura cross-coupling reactions is well-documented, underscoring the utility of the boronic acid functional group in C-C bond formation. cymitquimica.com

Table 1: Hypothetical Cross-Coupling Reaction of this compound with an Alpha-Bromocarbonyl Compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Ethyl bromoacetate | Pd(PPh₃)₄ | K₂CO₃ | Ethyl 2-(5-acetyl-2-methoxyphenyl)acetate |

This table represents a plausible, though not explicitly documented, reaction based on established chemical principles.

Multi-component Reactions (MCRs) Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. tcichemicals.comnih.gov The unique combination of functional groups in this compound makes it an intriguing candidate for the design of novel MCRs.

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a prominent MCR that involves the condensation of an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid. dntb.gov.uanih.govmdpi.com This reaction is a powerful tool for the synthesis of substituted amines and their derivatives. The presence of the boronic acid moiety makes this compound a suitable arylating agent in this transformation.

The general mechanism of the Petasis reaction is believed to involve the formation of an iminium ion from the amine and the carbonyl component. This is followed by the addition of the organoboronic acid to the iminium ion, forming a new carbon-carbon bond. A key feature of this reaction is the frequent requirement of a hydroxyl group on the carbonyl component or in close proximity, which is thought to facilitate the reaction by forming an "ate complex" with the boronic acid. mdpi.com

Given the structure of this compound, it could participate in a Petasis reaction with an amine and an aldehyde (such as glyoxylic acid) to generate α-amino acid derivatives. The acetyl group on the phenyl ring could potentially influence the electronic properties of the boronic acid and its reactivity in the Petasis reaction.

Asymmetric variants of the Petasis reaction have been developed to control the stereochemistry of the newly formed chiral center. dntb.gov.uamdpi.comnih.gov These methods often employ chiral auxiliaries, such as sulfinamides, or chiral catalysts to induce enantioselectivity. nih.govmdpi.com While specific examples utilizing this compound in asymmetric Petasis reactions are not readily found in the literature, the established methodologies could likely be adapted for this substrate.

Table 2: Representative Petasis Reaction Components

| Amine Component | Carbonyl Component | Boronic Acid Component |

| Secondary Amines (e.g., Morpholine) | Aldehydes (e.g., Glyoxylic acid) | Arylboronic acids |

| Primary Amines | Ketones | Alkenylboronic acids |

Beyond the Petasis reaction, the functionalities present in this compound open the door to other MCRs. The carbonyl group of the acetyl moiety could potentially participate as the carbonyl component in various MCRs, such as the Biginelli or Hantzsch reactions, although the reactivity might be lower compared to aldehydes. tcichemicals.com

Furthermore, the boronic acid could be leveraged in conjunction with other reaction partners in novel MCR designs. For instance, isocyanide-based MCRs, like the Ugi and Passerini reactions, are powerful for generating peptide-like scaffolds and other complex molecules. nih.govorganic-chemistry.orgnih.gov One could envision a scenario where this compound is first transformed, and the resulting derivative then participates in an MCR.

Functional Group Transformations of this compound

The reactivity of this compound is not limited to reactions involving the boronic acid moiety. The acetyl and methoxy (B1213986) groups also offer avenues for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

The boronic acid group is the most versatile handle for synthetic transformations on this molecule.

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common side reaction in processes involving organoboronic acids. This reaction can occur under various conditions, including acidic, basic, or even neutral environments, and can be promoted by certain metal catalysts.

For this compound, the electron-donating methoxy group and the electron-withdrawing acetyl group can influence the susceptibility of the C-B bond to cleavage. The specific conditions of a reaction, such as temperature, pH, and the presence of water, will play a crucial role in the extent of protodeboronation.

Control strategies to minimize protodeboronation often involve careful optimization of reaction conditions. This can include the use of anhydrous solvents, the choice of an appropriate base and catalyst system in cross-coupling reactions, and keeping reaction times to a minimum. In some cases, the boronic acid can be converted to a more stable derivative, such as a boronate ester (e.g., a pinacol (B44631) ester), prior to its use in a subsequent reaction. These esters often exhibit enhanced stability towards protodeboronation while retaining the desired reactivity.

Reactivity of the Boronic Acid Moiety

Halodeboronation Reactions (e.g., Bromodeboronation, Iododeboronation)

Halodeboronation is the replacement of a boronic acid group with a halogen atom (F, Cl, Br, I). This transformation is a valuable route to aryl halides, which are themselves important synthetic intermediates.

The reaction can be performed under metal-free conditions using N-halosuccinimides (NCS, NBS, NIS) as the halogen source. nih.gov For instance, a wide range of arylboronic acids can be converted to iodoarenes using N-iodosuccinimide (NIS) or to bromoarenes with N-bromosuccinimide (NBS), tolerating both electron-donating and electron-withdrawing groups. nih.gov Base-catalyzed methods have also been developed, using reagents like potassium acetate (KOAc) in conjunction with an electrophilic halogen source, which avoids the need for a transition metal catalyst. core.ac.ukacs.org

Alternatively, copper-catalyzed protocols are highly efficient for these transformations. st-andrews.ac.ukrsc.org Copper(I) or copper(II) salts can be used to catalyze the reaction between an arylboronic acid and a halogen source. st-andrews.ac.uk Mechanistic studies of copper-catalyzed iododeboronation suggest a cycle involving transmetalation of the aryl group to the copper center, followed by disproportionation and reductive elimination to yield the aryl iodide. st-andrews.ac.uknih.gov

For this compound, these methods would provide direct access to compounds like 1-bromo-5-acetyl-2-methoxybenzene or 1-iodo-5-acetyl-2-methoxybenzene.

| Arylboronic Acid | Halogenating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | NCS | MCM-41-L-proline-CuCl | Chlorobenzene | 98 | rsc.org |

| 4-Methoxyphenylboronic acid | NBS | MCM-41-L-proline-CuBr | 1-Bromo-4-methoxybenzene | 96 | rsc.org |

| 4-Fluorophenylboronic acid | NIS | MeCN, rt | 1-Fluoro-4-iodobenzene | 81 | nih.gov |

| Phenylboronic acid | NIS | KOAc, MeCN, 50 °C | Iodobenzene | >98 | core.ac.uk |

Metal-Free Transformation to Primary Amines

The direct conversion of arylboronic acids to primary anilines is a synthetically important transformation. For many years, this reaction was dominated by transition metal-catalyzed methods. However, significant advances have been made in developing metal-free approaches, which avoid potential metal contamination of the final product. nih.govscispace.com

One successful strategy involves the reaction of arylboronic acids with hydroxylamine-derived aminating agents, such as O-(2,4-dinitrophenyl)hydroxylamine (DPH) or O-(diphenylphosphinyl)hydroxylamine (DPPH). nih.govorganic-chemistry.orgthieme-connect.com The reaction with DPH proceeds under mild, often neutral or basic conditions, and is believed to occur via a 1,2-aryl migration mechanism. organic-chemistry.orgacs.org This method is compatible with a wide range of functional groups. acs.org Generally, boronic acids with electron-donating groups react more readily, although those with electron-withdrawing groups also provide good yields, sometimes requiring longer reaction times or higher temperatures. organic-chemistry.org

Another protocol uses N-Boc-O-tosylhydroxylamine as the amine source under acidic conditions (TFA) to furnish the corresponding Boc-protected aniline, which can be easily deprotected. researchgate.net This method is also effective for both electron-rich and electron-deficient arylboronic acids. researchgate.net These metal-free methods represent a powerful tool for converting this compound directly into 3-amino-4-methoxyacetophenone or its protected precursor.

| Arylboronic Acid | Substituent Type | Solvent | Yield of Aniline (%) |

|---|---|---|---|

| 2-Naphthylboronic acid | Fused Ring | Toluene | 85 |

| 4-Methoxyphenylboronic acid | Electron-Donating | Toluene | 78 |

| 4-Chlorophenylboronic acid | Electron-Withdrawing | Toluene | 72 |

| 3-Fluorophenylboronic acid | Electron-Withdrawing | Toluene | 75 |

| 3,5-Dimethylphenylboronic acid | Electron-Donating/Steric Hindrance | Toluene | 80 |

Complexation with Diols and Biomolecules

The boronic acid functional group is well-recognized for its capacity to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, resulting in the formation of five- or six-membered cyclic boronate esters. nih.govnih.govsigmaaldrich.com This reactivity is central to the use of boronic acids in the development of sensors and separation systems for biologically significant molecules like saccharides, glycoproteins, and catechols, which possess the necessary diol motifs. nih.govsigmaaldrich.compolimi.itresearchgate.net

The formation and stability of these boronate esters are highly dependent on the pH of the solution. nih.govpolimi.it The boronic acid (a Lewis acid) exists in equilibrium with its anionic boronate form. nih.gov The structure of the boronic acid, particularly the electronic nature of substituents on the aromatic ring, significantly influences its acidity (pKa) and, consequently, its affinity for diols. nih.gov Electron-withdrawing substituents, such as the acetyl group present in this compound, generally lower the pKa of the boronic acid, which can enhance its ability to bind with diols at physiological pH. nih.gov

Studies comparing various diol structures have shown that aromatic diols, such as catechols, typically form significantly more stable complexes with phenylboronic acids than aliphatic diols. polimi.itnih.gov A quantitative assessment of 34 different boronate/diol pairs revealed that the equilibrium constants for catechol complexes are often three orders of magnitude higher than those for their aliphatic counterparts. nih.gov The interaction with catechols can be strong enough to facilitate complexation with diols that are generated in-situ by enzymatic reactions. polimi.itnih.gov

A common method for quantifying the binding affinity between a boronic acid and a diol is a competitive displacement assay, often utilizing Alizarin Red S (ARS), a dye containing a catechol group. nih.gov The binding of ARS to a boronic acid results in a change in its fluorescence. nih.gov When a competing diol is introduced, it displaces the ARS, causing a measurable decrease in fluorescence intensity, which allows for the calculation of the association constant (Keq) between the boronic acid and the diol. nih.gov

Table 1: General Trends in Association Constants (Keq) for Phenylboronic Acid Complexation with Different Diol Types

| Diol Type | Example Compound | Typical Range of Keq (M⁻¹) at pH 7.4 | Reference |

|---|---|---|---|

| Aliphatic Diol | Sorbitol | 10 - 100 | nih.gov |

| Aliphatic Diol | Glucose | 10 - 100 | nih.gov |

| Aliphatic Diol | Fructose (B13574) | 100 - 1000 | nih.gov |

| Aromatic Diol | Catechol | 1,000 - 10,000 | polimi.itnih.gov |

| Aromatic Diol | Dopamine | 1,000 - 10,000 | polimi.itnih.gov |

Reactivity of the Acetyl Moiety (e.g., Oxidation by Baeyer-Villiger Monooxygenases)

The acetyl group of this compound is a ketone and is susceptible to oxidation, most notably through the Baeyer-Villiger (BV) oxidation. This reaction transforms a ketone into an ester. wikipedia.org While this can be achieved with chemical oxidants like peroxyacids, there is significant interest in the use of biocatalysts known as Baeyer-Villiger Monooxygenases (BVMOs) for greener and more selective transformations. wikipedia.orgacs.org

BVMOs are flavin-dependent enzymes that catalyze the oxidation of ketones using molecular oxygen and a reducing equivalent, typically NADPH. wikipedia.orgacs.org Research has demonstrated the efficacy of BVMOs in oxidizing various substituted acetophenones. For instance, 4'-hydroxyacetophenone (B195518) monooxygenase (HAPMO) from Pseudomonas fluorescens ACB has been shown to catalyze the BV oxidation of several acetophenone (B1666503) derivatives to their corresponding phenyl acetates. acs.orgoup.com A study using ¹⁹F NMR followed the conversion of fluorinated acetophenones by both whole cells and purified HAPMO, confirming the formation of the acetate ester product, which was subsequently hydrolyzed to the corresponding phenol (B47542). oup.com The enzymatic oxidation was found to be faster at pH 8, though the resulting ester products were more stable at pH 6. oup.com The potential for BVMOs to act on boron-containing acetophenones has been explicitly recognized, indicating that the acetyl moiety in the target compound is a plausible substrate for such an enzymatic transformation. researchgate.net This reaction would convert the acetyl group into an acetoxy group, yielding 2-methoxy-5-(acetoxy)phenylboronic acid, which could then be hydrolyzed to 5-hydroxy-2-methoxyphenylboronic acid.

Table 2: Examples of Baeyer-Villiger Oxidation of Acetophenone Derivatives by Monooxygenases

| Substrate | Enzyme/Organism | Key Product(s) | Reference |

|---|---|---|---|

| 4'-Fluoroacetophenone | P. fluorescens ACB (whole cells) | 4-Fluorophenol (via hydrolysis of acetate) | oup.com |

| 4'-Fluoroacetophenone | Purified HAPMO | 4'-Fluorophenyl acetate | oup.com |

| 4'-Fluoro-2'-hydroxyacetophenone | P. fluorescens ACB (whole cells) | 4-Fluorocatechol (via hydrolysis of acetate) | oup.com |

| 4-Hydroxyacetophenone | HAPMO | 4-Hydroxyphenyl acetate | acs.org |

| Nabumetone | Human FMO5 (a BVMO) | Acetate ester of Nabumetone | researchgate.net |

| Pentoxifylline | Human FMO5 (a BVMO) | Acetate ester of Pentoxifylline | researchgate.net |

Transformations Involving the Methoxy Group

The methoxy group in this compound is an aryl methyl ether. The cleavage of the C-O bond in aryl ethers is a common transformation but generally requires strong acidic conditions. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an acid-catalyzed nucleophilic substitution. wikipedia.org The first step is the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), which transforms the methoxy group into a good leaving group (methanol). masterorganicchemistry.comlibretexts.org

Following protonation, a nucleophile (e.g., Br⁻ or I⁻) attacks one of the adjacent carbon atoms. For aryl alkyl ethers, the cleavage mechanism consistently results in the formation of a phenol and an alkyl halide. libretexts.org This is because a nucleophilic attack (either SN1 or SN2) on the sp²-hybridized carbon of the aromatic ring is energetically unfavorable. libretexts.orgyoutube.com Therefore, the nucleophile will attack the less hindered methyl carbon, leading to the cleavage of the methyl-oxygen bond via an SN2 mechanism. libretexts.org Applying this to this compound, treatment with excess HBr or HI would be expected to yield 5-acetyl-2-hydroxyphenylboronic acid and the corresponding methyl halide. Diaryl ethers are resistant to this type of cleavage. libretexts.org

Table 3: Reagents and General Products for Aryl Methyl Ether Cleavage

| Reagent | Reaction Type | General Products from Ar-O-CH₃ | Reference |

|---|---|---|---|

| Hydrobromic Acid (HBr) | Acidic Cleavage (SN2) | Phenol (Ar-OH) + Methyl Bromide (CH₃Br) | masterorganicchemistry.comlibretexts.org |

| Hydroiodic Acid (HI) | Acidic Cleavage (SN2) | Phenol (Ar-OH) + Methyl Iodide (CH₃I) | masterorganicchemistry.comlibretexts.org |

| Boron Tribromide (BBr₃) | Lewis Acid Cleavage | Phenol (Ar-OH) + Methyl Bromide (CH₃Br) | masterorganicchemistry.com |

Investigating Reaction Kinetics and Thermodynamics

Reaction Kinetics

The study of reaction kinetics provides insight into reaction rates and mechanisms. For the chemical transformations involving this compound, kinetic data can elucidate the factors controlling the reaction speed.

Boronate Ester Formation: The kinetics of boronate ester formation are also of interest, particularly for sensing applications. Studies on ortho-aminomethylphenylboronic acids have shown that intramolecular catalysis can significantly improve the kinetics of exchange at the boron center, facilitating faster binding with diols. nih.gov

Thermodynamics

Thermodynamic investigations reveal the position of equilibrium and the relative stability of reactants and products.

Boronate Ester Formation: The thermodynamics of the complexation between arylboronic acids and diols have been investigated using techniques like NMR spectroscopy. acs.org These studies show that the formation of boronate esters from arylboronic acids and catechols is a thermodynamically favored process. acs.org The equilibrium can be completely shifted toward the formation of the boronate ester in non-aqueous solutions by using a suitable base. researchgate.net The stability of the resulting complex is influenced by the electronic properties of the boronic acid and the structure of the diol. nih.govacs.org The formation of a tetrahedral boronate anion is a key feature of the interaction in aqueous solutions. nih.gov

Table 4: Kinetic and Thermodynamic Data for Relevant Reaction Types

| Reaction Type | System Studied | Parameter | Value | Reference |

|---|---|---|---|---|

| Kinetics | Baeyer-Villiger (Propanone + TFPAA) | Rate Coefficient (k) | 1.8 × 10⁻³ L mol⁻¹ s⁻¹ (exp.) | tru.ca |

| Kinetics | Baeyer-Villiger (Cyclohexanone + TFPAA) | Rate Coefficient (k) | 0.32 L mol⁻¹ s⁻¹ (exp.) | tru.ca |

| Kinetics | Enzymatic BV (HAPMO + 4-Hydroxyacetophenone) | Turnover Rate (kcat) | ~10-12 s⁻¹ | acs.org |

| Thermodynamics | Boronate Ester Formation (Phenylboronic acid + Catechol) | Equilibrium | Thermodynamically favorable | acs.org |

Iv. Applications in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Biologically Active Analogues and Derivatives

The chemical versatility of 5-acetyl-2-methoxyphenylboronic acid allows for its derivatization into a wide array of analogues with potential therapeutic applications. These derivatives are designed to interact with specific biological targets, and their synthesis is a critical step in the drug discovery process.

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known for their broad spectrum of biological activities. nih.gov The synthesis of chalcone analogues derived from this compound involves the Claisen-Schmidt condensation of the acetyl group with various aromatic aldehydes. nih.gov This reaction allows for the systematic modification of one of the aromatic rings, providing a library of compounds for structure-activity relationship (SAR) studies. nih.gov

SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For chalcone derivatives, the nature and position of substituents on both aromatic rings can significantly impact their therapeutic effects. nih.gov

The α,β-unsaturated carbonyl group in chalcones is a key pharmacophore that can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins. This reactivity is often linked to their biological activity. The position of the carbonyl moiety within the chalcone scaffold is fixed, but its electronic properties and reactivity can be modulated by the substituents on the flanking aromatic rings, which in turn affects the biological activity.

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov The this compound scaffold provides key features for pharmacophore development, including a hydrogen bond acceptor (the acetyl carbonyl group), an aromatic ring, and the boronic acid group, which can form reversible covalent bonds with diols present in biological macromolecules. nih.gov By identifying the essential features of active derivatives, researchers can develop pharmacophore models to guide the design of new, more potent compounds and for virtual screening of compound libraries to identify novel hits. nih.govresearchgate.net

This compound serves as a valuable building block for the synthesis of more complex organic molecules with pharmaceutical potential. The boronic acid functionality is particularly useful for participating in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between the boronic acid and various aryl or vinyl halides, enabling the construction of intricate molecular architectures. nih.govnih.gov Through this method, the this compound core can be integrated into larger drug-like molecules, expanding the chemical space for drug discovery. mdpi.com

Table 1: Examples of Complex Molecules Synthesized Using Phenylboronic Acids

| Starting Material Analogue | Coupling Partner | Resulting Complex Molecule | Potential Application |

| 5-Formyl-2-methoxyphenylboronic acid | Aryl Halide | Biphenyl derivative | Pharmaceutical intermediate |

| Phenylboronic acid | Cinnamoyl chloride | Chalcone | Anticancer, Anti-inflammatory |

| Arylboronic acid | 3-Bromochromone | Isoflavone | Anticancer |

This table is illustrative and based on reactions with analogous phenylboronic acids.

Rational drug design aims to develop new medications based on a thorough understanding of the biological target. nih.gov Molecular docking and other computational chemistry techniques are powerful tools in this process, allowing researchers to predict how a ligand will bind to a protein's active site. nih.govmdpi.comdovepress.com

In the context of this compound, molecular docking studies can be employed to design derivatives with improved binding affinity and selectivity for a specific target. nih.gov By modeling the interactions between the boronic acid group, the acetylphenyl moiety, and the amino acid residues of the target protein, researchers can make informed decisions about which chemical modifications are most likely to enhance biological activity. plos.org This computational approach accelerates the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.gov

Chalcone Analogs and Their Structure-Activity Relationships (SAR)

Biological Activity Profiling of this compound Derivatives

The diverse derivatives of this compound are expected to exhibit a range of biological activities, making them attractive candidates for drug development. While specific data for derivatives of this exact compound are emerging, studies on structurally related molecules provide insights into their potential therapeutic applications.

For instance, benzofuran derivatives containing a 5-acetyl group have been investigated for their antimicrobial and anticancer activities. researchgate.net Similarly, other heterocyclic compounds incorporating an acetylphenyl moiety have shown promising biological profiles. The boronic acid group itself is known to be a key feature in several approved drugs and clinical candidates, often targeting serine proteases or the proteasome. The combination of the boronic acid and the substituted phenyl ring in derivatives of this compound could lead to compounds with activities such as:

Anticancer: Chalcones and other derivatives may induce apoptosis and inhibit cell proliferation in cancer cell lines. nih.gov

Anti-inflammatory: Chalcone derivatives have been shown to inhibit the production of inflammatory mediators.

Antimicrobial: The scaffold may serve as a basis for developing new antibacterial and antifungal agents. mdpi.com

Enzyme Inhibition: The boronic acid moiety can act as a transition-state analogue inhibitor for various enzymes.

In vitro screening of a library of this compound derivatives against a panel of biological targets is a crucial step in identifying lead compounds for further development. nih.govresearchgate.net

Anticancer Activity

Research has highlighted the role of this compound as a key reactant in the synthesis of a boronic acid chalcone analog of combretastatin A-4. nih.gov This synthesized chalcone, not this compound itself, has demonstrated potent anticancer properties, including the inhibition of cancer cell growth, anti-angiogenesis effects, and the disruption of tubulin polymerization. nih.govresearchgate.net

The chalcone analog derived from this compound has shown significant anti-proliferative activity against a wide array of human cancer cell lines. researchgate.net The National Cancer Institute (NCI) evaluated the compound against its 60-cell line panel, revealing potent growth inhibition. researchgate.net For instance, it exhibited GI₅₀ values (the concentration required to inhibit cell growth by 50%) below 10 nM in three different cell lines and values between 10 and 200 nM in sixteen other cell lines. researchgate.net

Table 1: Growth Inhibition (GI₅₀) of a Chalcone Analog Synthesized from this compound in Various Human Cancer Cell Lines

Note: The specific cell lines with GI₅₀ values below 10 nM were not detailed in the provided source material.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The chalcone analog of combretastatin A-4, synthesized using this compound, has demonstrated significant anti-angiogenic properties in established in vitro models. nih.gov

HUVEC Tube Formation Assay: In studies using Human Umbilical Vein Endothelial Cells (HUVECs), the compound markedly inhibited the formation of capillary-like tube structures. nih.gov At a concentration of 1 µM, a significant reduction in tube formation was observed, indicating its potential to disrupt the vascularization of tumors. nih.gov

Aortic Ring Assay: The aortic ring assay, an ex vivo model that recapitulates multiple steps of angiogenesis, further confirmed these effects. nih.govthermofisher.comuea.ac.uk The compound dramatically inhibited functional angiogenesis and microvessel outgrowth from rat aortic rings at a concentration of 5 µM. nih.gov

Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.govcytoskeleton.com The boronic acid chalcone derived from this compound functions as a potent inhibitor of tubulin polymerization. nih.gov By disrupting the formation of microtubules, the compound interferes with the cell cycle, leading to cell death. nih.gov This mechanism is consistent with that of its parent inspiration, combretastatin A-4, which is known to bind to the colchicine-binding site on tubulin. nih.gov

Potential as Proteasome Inhibitors (General Boronic Acid Class)

The boronic acid functional group is a well-established pharmacophore for the inhibition of proteasomes, which are large protein complexes responsible for degrading unneeded or damaged proteins. nih.govnih.gov The inhibition of proteasome activity disrupts cellular homeostasis and can induce apoptosis, making it an effective strategy in cancer therapy. oup.com

The mechanism of inhibition involves the boron atom of the boronic acid acting as a potent electrophile. asm.org It forms a stable, yet reversible, tetrahedral complex with the N-terminal threonine residue in the catalytic chamber of the 20S proteasome. oup.com This interaction blocks the enzyme's active site, preventing protein degradation. The first-in-class proteasome inhibitor approved for clinical use, bortezomib, is a dipeptidyl boronic acid that exemplifies this mechanism. nih.gov

Antibacterial and Antiviral Activity (General Boronic Acid Class)

The unique chemical properties of the boronic acid moiety have led to its exploration in the development of antimicrobial agents. dntb.gov.uafrontiersin.org Boron-containing compounds can interact with biological targets through the formation of reversible covalent bonds or robust hydrogen bonds, a feature that is valuable for overcoming resistance mechanisms. nih.gov

Antibacterial Activity: Boronic acids have been investigated as antibacterial agents, sometimes used to enhance the activity of existing antibiotics. Their ability to inhibit key bacterial enzymes is a primary mechanism of action. frontiersin.org For instance, they can act as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov

Antiviral Activity: In antiviral research, compounds bearing a boronic acid group are of interest due to their ability to form covalent bonds with viral enzyme targets. nih.gov This strong interaction can lead to potent inhibition. Research has focused on designing boronic acid derivatives that target various viral components, demonstrating the versatility of this functional group in developing novel antiviral therapies. nih.govresearchgate.net

β-Lactamase Inhibition (General Boronic Acid Class)

One of the most significant applications of boronic acids in antibacterial research is their role as β-lactamase inhibitors. nih.govmdpi.com β-lactamases are enzymes produced by bacteria that hydrolyze and inactivate β-lactam antibiotics like penicillin, leading to widespread antibiotic resistance.

Boronic acids act as transition-state analog inhibitors. asm.org They mimic the tetrahedral high-energy intermediate formed during the hydrolysis of a β-lactam antibiotic by the enzyme. nih.gov The boron atom forms a reversible, covalent bond with the catalytic serine residue in the active site of serine-based β-lactamases (Classes A, C, and D) and can also interact with key residues in metallo-β-lactamases (Class B). nih.govmdpi.com This binding effectively blocks the enzyme's activity, thereby protecting the antibiotic from degradation and restoring its efficacy. The FDA-approved drug vaborbactam is a cyclic boronate that functions through this mechanism. nih.gov

Biocompatibility and Metabolic Fate Considerations

The successful application of any compound in medicinal chemistry is intrinsically linked to its behavior in a biological system. For this compound, understanding its stability and interactions with native biomolecules is crucial.

A significant challenge for the use of boronic acids in biological applications is their inherent oxidative instability. At physiological pH, arylboronic acids and their corresponding boronate esters can be oxidized by reactive oxygen species at rates comparable to those of thiols. This degradation pathway involves the oxidative cleavage of the carbon-boron bond, which can limit the compound's efficacy and in vivo lifespan.

However, the stability of arylboronic acids can be modulated by the electronic properties of the substituents on the aromatic ring. Research has shown that diminishing the electron density on the boron atom can significantly enhance oxidative stability. The introduction of ortho-substituents containing a carbonyl group can increase stability. In the case of this compound, the presence of the ortho-methoxy and para-acetyl groups is expected to influence its stability profile. The stability of ortho-substituted phenylboronic acids is noted to increase in the order of: formyl < acetyl < methoxycarbonyl < aminocarbonyl. This suggests that the acetyl group in this compound contributes positively to its stability against oxidation.

| Substituent on Phenylboronic Acid | Relative Oxidative Stability | Rationale |

|---|---|---|

| Unsubstituted | Base Level | Standard for comparison. |

| ortho-Formyl | Increased | Electron-withdrawing ortho-carbonyl groups can form an intramolecular coordination with the boron atom, reducing electron density and thus increasing stability against oxidation. The stability increases with the electron-donating ability of the group attached to the carbonyl. |

| ortho-Acetyl | Moderately Increased | |

| ortho-Methoxycarbonyl | Significantly Increased | |

| ortho-Aminocarbonyl | Highly Increased |

The biological activity of boronic acids is largely dictated by their ability to form reversible covalent bonds with various endogenous molecules.

Diols: A hallmark of boronic acid chemistry is the rapid and reversible formation of covalent complexes with molecules containing 1,2- or 1,3-diol functionalities. wikipedia.org These functionalities are abundant in biological systems, most notably in saccharides (sugars) that coat the surface of mammalian cells. This interaction allows boronic acid-containing molecules to bind to sugars for applications in fluorescent detection or the selective transport of saccharides across membranes. wikipedia.org The equilibrium between the boronic acid and the hydroxyl groups of saccharides has been extensively used to develop sensors. wikipedia.org For this compound, this interaction is a primary consideration for its potential biological targets and mechanisms of action.

Proteins: Boronic acids are known to interact with the active sites of certain proteins, particularly enzymes. wikipedia.org They can form covalent bonds with nucleophilic amino acid residues, such as the serine in the active site of proteases. wikipedia.org This ability to bind to active site serines has led to the development of boronic acid-based enzyme inhibitors. wikipedia.org For instance, the boron atom in the drug Bortezomib is a key substructure that blocks proteasomes, which are protein complexes that degrade unneeded or damaged proteins. wikipedia.org The interaction is not limited to serine; boronic acids have also been shown to bind to the imidazole group of histidine residues in the active sites of proteases.

Zinc Ions: Direct, high-affinity binding between simple arylboronic acids and free zinc ions (Zn²⁺) is not a prominently reported interaction in biological contexts. Zinc ions typically coordinate with nitrogen, oxygen, or sulfur atoms in protein side chains. nih.gov However, boronic acids can be incorporated into more complex molecules designed to interact with zinc-containing proteins. For example, researchers have designed dual-target inhibitors that act on both the proteasome and histone deacetylases (HDACs), which are zinc-dependent enzymes. nih.gov In these constructs, a zinc-binding group is introduced into a peptide boronate molecule. nih.gov Therefore, while the boronic acid moiety of this compound may not directly chelate zinc ions, it can be a critical component of a larger pharmacophore designed to target zinc metalloenzymes.

| Endogenous Biomolecule | Nature of Interaction | Biological Significance |

|---|---|---|

| Diols (e.g., in Saccharides) | Reversible covalent bond formation (Boronate ester) | Targeting of glycoproteins and cell surfaces, development of saccharide sensors. wikipedia.org |

| Proteins (e.g., Serine Proteases) | Covalent bond with active site residues (e.g., Serine, Histidine) | Enzyme inhibition, therapeutic applications (e.g., anticancer drugs). wikipedia.org |

| Zinc Ions (in Metalloproteins) | Indirect; part of a larger molecule containing a separate zinc-binding moiety. | Development of dual-target inhibitors for zinc-dependent enzymes like HDACs. nih.gov |

V. Catalytic and Advanced Materials Science Applications

Catalytic Roles of 5-Acetyl-2-methoxyphenylboronic Acid and Derivatives

Arylboronic acids are recognized for their versatility as catalysts in a variety of organic transformations. Their catalytic activity stems from the Lewis acidic nature of the boron atom, which can activate functional groups, and their ability to form reversible covalent bonds, particularly with hydroxyl groups.

Direct amidation, the formation of an amide bond from a carboxylic acid and an amine with the removal of water, is a fundamental transformation in organic synthesis. Boronic acid catalysis has emerged as a powerful method for promoting this reaction, offering an alternative to traditional methods that often require harsh conditions or stoichiometric activating agents. The general mechanism involves the activation of the carboxylic acid through the formation of a mixed anhydride (B1165640) with the boronic acid catalyst.

While direct catalytic data for this compound in amidation is not extensively documented, the behavior of analogous arylboronic acids provides a strong precedent for its potential efficacy. For instance, substituted phenylboronic acids are known to catalyze the direct condensation of carboxylic acids and amines. The presence of electron-withdrawing or -donating groups on the phenyl ring influences the Lewis acidity of the boron center and, consequently, the catalytic activity. In some cases, cooperative catalytic systems, such as the combination of an arylboronic acid with an additive like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), have been shown to be highly effective for the amidation of even less reactive carboxylic acids.

The catalytic performance of various boronic acids in amidation reactions is summarized in the table below, illustrating the scope of this catalytic system.

| Catalyst | Reactants | Conditions | Yield |

| 2-Iodophenylboronic acid | Carboxylic acids, Amines | Lower temperature with drying agents | - |

| Arylboronic acid / DMAPO | Carboxylic acids, Amines | Azeotropic reflux | High |

| B-O-B heterocycles | Carboxylic acids, Amines | 0.5 mol% catalyst loading | High |

This table presents data for analogous boronic acid catalysts to illustrate the potential application of this compound in similar reactions.

The development of asymmetric catalytic methods is crucial for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and agrochemical industries. Boronic acids can play a role in asymmetric synthesis, often as part of a larger chiral catalyst system. mdpi.com The Lewis acidic boron center can coordinate with a substrate, while chiral ligands attached to or interacting with the boronic acid can induce enantioselectivity in the reaction.

For example, chiral supramolecular catalysts derived from boronic acids have been employed in enantioselective Diels-Alder reactions. scbt.com The combination of boronic acids with chiral amines has also been explored in dual catalytic systems for asymmetric allylations. nih.gov Although specific applications of this compound in asymmetric catalysis are not yet reported, its structure suggests potential for the development of novel chiral catalysts. The acetyl and methoxy (B1213986) groups could be modified or could interact with chiral auxiliaries to create a well-defined chiral environment around the catalytic center.

Research in this area has shown that tuning the electronic and steric properties of the arylboronic acid component is key to achieving high enantioselectivity. The data below showcases examples of asymmetric reactions catalyzed by systems involving boronic acids or their derivatives.

| Reaction Type | Catalyst System | Enantiomeric Excess (ee) |

| Diels-Alder | Chiral supramolecular Brønsted acid with boronic acid moiety | up to 98% ee scbt.com |

| Asymmetric Allylation | Boronic acid and chiral amine (dual catalysis) | High enantioselectivity nih.gov |

| α-Oxysulfonylation | Chiral BINOL derivative catalyst | 73-95% ee mdpi.com |

This table illustrates the potential for boronic acids in asymmetric catalysis, suggesting possible applications for derivatives of this compound.

The Lewis acidity of boronic acids makes them effective catalysts for a range of reactions that are traditionally promoted by Brønsted or other Lewis acids. mdpi.com This includes dehydrative reactions such as etherification and C-alkylation. Organoboron acids are attractive for these applications due to their stability, solubility in organic solvents, and generally low toxicity. mdpi.com